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Introduction
Envonalkib (TQ-B3139) is a potent, next-generation small molecule inhibitor targeting key

oncogenic drivers in non-small cell lung cancer (NSCLC). This technical guide provides a

comprehensive overview of the cellular targets of Envonalkib, its mechanism of action, and the

preclinical and clinical data supporting its therapeutic application. Designed for researchers,

scientists, and drug development professionals, this document delves into the quantitative

data, experimental methodologies, and signaling pathways associated with Envonalkib's

activity in cancer cell lines.

Primary Cellular Targets of Envonalkib
Envonalkib is a multi-targeted tyrosine kinase inhibitor with primary activity against Anaplastic

Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and MET proto-oncogene (c-Met)

[1]. These kinases are critical regulators of cell growth, proliferation, and survival, and their

aberrant activation through genetic alterations such as chromosomal rearrangements or

mutations is a key driver in various cancers, most notably NSCLC.

The ALK gene rearrangement, frequently observed as a fusion with the EML4 gene, results in a

constitutively active oncogenic fusion protein that promotes uncontrolled cell proliferation[2].

Envonalkib, as a second-generation ALK inhibitor, not only targets the primary ALK fusion
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protein but also demonstrates efficacy against a spectrum of known resistance mutations,

including L1152R and L1196M, which can emerge after treatment with first-generation

inhibitors[2].

Quantitative Analysis of Envonalkib's Efficacy
The efficacy of Envonalkib has been demonstrated in both preclinical and clinical settings. A

pivotal Phase III clinical trial (NCT04009317) provided robust quantitative data on its superiority

over the first-generation ALK inhibitor, crizotinib, in treatment-naïve, advanced ALK-positive

NSCLC patients.

Clinical Efficacy in ALK-Positive NSCLC (Phase III Trial
Data)

Efficacy Endpoint Envonalkib (n=131) Crizotinib (n=133)
Hazard Ratio (HR) /
p-value

Median Progression-

Free Survival (PFS)

24.87 months (95%

CI: 15.64–30.36)

11.60 months (95%

CI: 8.28–13.73)

HR = 0.47 (95% CI:

0.34–0.64), p <

0.0001[3][4][5]

Confirmed Objective

Response Rate

(ORR)

81.68% 70.68% p = 0.056[3][5]

Median Duration of

Response (DoR)

25.79 months (95%

CI: 16.53–29.47)

11.14 months (95%

CI: 9.23–16.59)
p = 0.0003[3][5]

CNS Objective

Response Rate (CNS-

ORR) in patients with

baseline brain target

lesions

78.95% 23.81% N/A[3][5]

12-month Overall

Survival (OS) Rate

90.6% (95% CI:

84.0%–94.5%)

89.4% (95% CI:

82.8%–93.6%)

HR = 0.84 (95% CI:

0.48–1.47), p =

0.5741[3][5]

Signaling Pathways Modulated by Envonalkib
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Envonalkib exerts its anti-tumor effects by inhibiting the downstream signaling cascades

initiated by its target kinases. In the context of ALK-positive NSCLC, the EML4-ALK fusion

protein activates several key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway,

the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are central to

promoting cell proliferation, survival, and angiogenesis. By blocking the kinase activity of the

ALK fusion protein, Envonalkib effectively shuts down these pro-tumorigenic signals.
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Figure 1: Simplified ALK Signaling Pathway and the Point of Inhibition by Envonalkib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10827855?utm_src=pdf-body-img
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
While specific preclinical experimental protocols for Envonalkib are proprietary, this section

outlines the general methodologies typically employed to characterize a novel tyrosine kinase

inhibitor.

In Vitro Kinase Assays
Objective: To determine the inhibitory activity of Envonalkib against a panel of purified kinases,

including ALK, ROS1, and c-Met, and to calculate the half-maximal inhibitory concentration

(IC50).

General Protocol:

Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP,

and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure: a. Serially dilute Envonalkib to a range of concentrations. b. In a 384-well plate,

combine the kinase, substrate, and Envonalkib at each concentration. c. Initiate the kinase

reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a

luminescence-based detection system. f. Plot the percentage of kinase inhibition against the

log of Envonalkib concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.

Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of Envonalkib on various cancer cell lines,

particularly those harboring ALK, ROS1, or c-Met alterations.

General Protocol:

Cell Lines: Utilize a panel of cancer cell lines with known genetic backgrounds (e.g., H3122

for EML4-ALK, HCC78 for SLC34A2-ROS1).

Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat

the cells with a serial dilution of Envonalkib for a specified duration (e.g., 72 hours). c.

Measure cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based
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assay (e.g., CellTiter-Glo®, Promega). d. Normalize the results to untreated control cells and

plot cell viability against the log of Envonalkib concentration to calculate the GI50

(concentration for 50% of maximal inhibition of cell proliferation).
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Figure 2: A Typical Drug Discovery and Development Workflow for a Kinase Inhibitor like
Envonalkib.

Conclusion
Envonalkib is a highly potent and selective inhibitor of ALK, ROS1, and c-Met, demonstrating

significant anti-tumor activity in preclinical models and superior clinical efficacy in ALK-positive

NSCLC compared to first-generation inhibitors. Its ability to overcome known resistance

mechanisms and its pronounced activity against central nervous system metastases position it

as a valuable therapeutic agent in the management of ALK-driven malignancies. The data

presented in this technical guide underscore the robust scientific foundation for the continued

investigation and clinical application of Envonalkib in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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